
1-(1-(Phenylthio)cyclopropyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is an organic compound with the molecular formula C14H18OS. It is a cyclopentanol derivative where a phenylthio group is attached to a cyclopropyl ring, which is further connected to a cyclopentanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclopentanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclopentanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the cyclopropyl and cyclopentanol moieties can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the phenylthio group.
Cyclopentanol: Lacks both the phenylthio and cyclopropyl groups.
Cyclopropyl phenyl sulfide: Lacks the cyclopentanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclopentanol is unique due to the presence of both the phenylthio and cyclopropyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18OS |
|---|---|
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
1-(1-phenylsulfanylcyclopropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H18OS/c15-13(8-4-5-9-13)14(10-11-14)16-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
Clave InChI |
POEDFEMRDTWYNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
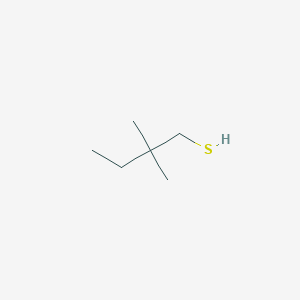
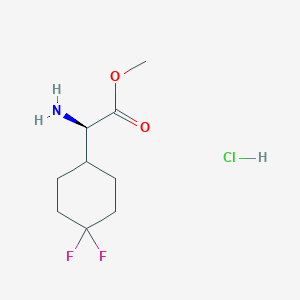


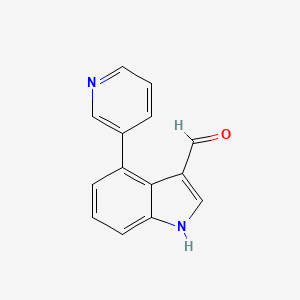
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
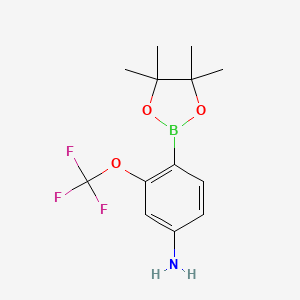
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
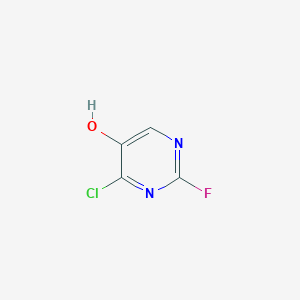
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
